molecular formula C13H20N4O3S B6472257 N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640843-79-2

N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6472257
CAS No.: 2640843-79-2
M. Wt: 312.39 g/mol
InChI Key: DVVDWNWABNHHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(6-Methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a heterocyclic sulfonamide derivative featuring a piperidine scaffold substituted with a 6-methoxy-pyrazine ring and a cyclopropanesulfonamide group. Its structure combines a nitrogen-rich aromatic system (pyrazine) with a conformationally constrained cyclopropane sulfonamide moiety, which may enhance binding specificity and metabolic stability in therapeutic applications.

Properties

IUPAC Name

N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-20-13-8-14-7-12(15-13)17-6-2-3-10(9-17)16-21(18,19)11-4-5-11/h7-8,10-11,16H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDWNWABNHHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-methoxypyrazine and the piperidine derivative.

    Attachment of the Cyclopropanesulfonamide Group: The final step involves the sulfonylation of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The methoxypyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a common cyclopropanesulfonamide group with several analogs but differs in the heterocyclic core and substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Core Structure Key Substituents/Modifications Synthesis Highlights
N-[1-(6-Methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide Piperidine-pyrazine 6-methoxy-pyrazine, cyclopropanesulfonamide Not detailed in evidence
N-((1S,3R,4S)-3-ethyl-4-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1-yl)cyclopentyl)cyclopropanesulfonamide Cyclopentane-imidazo-pyrrolo-pyridine Ethyl group, fused imidazo-pyrrolo-pyridine core Alkaline hydrolysis of tosyl group
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Pyrrolidine-imidazo-pyrrolo-pyrazine Fused imidazo-pyrrolo-pyrazine, pyrrolidine linkage Pd-catalyzed coupling, HPLC purification
(S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Pyrrolidine-triazolo-pyrrolo-pyrazine Triazolo-pyrazine core, chiral pyrrolidine Multi-step catalytic functionalization
Key Observations :

Heterocyclic Core Diversity :

  • The target compound employs a pyrazine-piperidine system, whereas analogs feature more complex fused rings (e.g., imidazo-pyrrolo-pyridines or triazolo-pyrazines). These fused systems may enhance π-π stacking interactions in biological targets compared to simpler pyrazine cores .
  • The presence of a methoxy group on pyrazine in the target compound could modulate electronic properties and solubility relative to ethyl or methyl substituents in analogs .

Sulfonamide Linkage Geometry :

  • Piperidine (6-membered ring) in the target compound vs. pyrrolidine (5-membered) or cyclopentane in analogs introduces differences in conformational flexibility. Smaller rings (e.g., pyrrolidine) may enforce tighter binding poses in enzyme active sites .

Pharmacological Implications (Inferred from Structural Trends)

While direct activity data are unavailable, structural parallels suggest:

  • Kinase Inhibition Potential: Fused imidazo-pyrrolo-pyridine/triazolo-pyrazine cores in analogs are prevalent in kinase inhibitors (e.g., JAK2 or BTK inhibitors). The target compound’s pyrazine-piperidine system may target similar ATP-binding pockets .

Biological Activity

N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide group linked to a piperidine ring, which is further substituted with a methoxypyrazine moiety. This structural configuration is significant for its biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C13H20N4O3S
Molecular Weight 288.39 g/mol
CAS Number 2640843-79-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Anti-inflammatory Effects : It potentially modulates signaling pathways related to inflammation and cell proliferation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest it may affect cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In studies assessing the anti-inflammatory effects, the compound demonstrated the ability to reduce inflammatory markers in cell cultures. This suggests potential applications in managing conditions like arthritis and other inflammatory diseases.

Anticancer Research

Recent investigations into the anticancer effects of this compound have revealed promising results. It has been shown to induce apoptosis in cancer cell lines, specifically those with mutations in the BRCA genes, indicating selectivity towards certain cancer types.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound inhibited the proliferation of BRCA-deficient cancer cells with an IC50 value in the low nanomolar range, showcasing its potential as a targeted therapy.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.